

# Diethanolamine fusidate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diethanolamine fusidate

Cat. No.: B123904 Get Quote

# In-Depth Technical Guide to Diethanolamine Fusidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethanolamine Fusidate**, focusing on its core physicochemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research and development.

## **Core Physicochemical and Pharmacological Data**

**Diethanolamine fusidate** is the diethanolamine salt of fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is known for having better absorption after oral administration in animal models compared to the sodium salt of fusidic acid[1].

### **Quantitative Data Summary**

The following table summarizes the key quantitative data for **diethanolamine fusidate**.



| Property                 | Value                                                                                  | References   |
|--------------------------|----------------------------------------------------------------------------------------|--------------|
| CAS Number               | 16391-75-6                                                                             | [2][3][4][5] |
| Molecular Weight         | 621.84 g/mol                                                                           | [4]          |
| Molecular Formula        | C35H59NO8                                                                              | [2]          |
| Melting Point            | 96 - 100°C                                                                             | [2][3]       |
| Solubility               | Sparingly soluble in Chloroform, Slightly soluble in DMSO (with heating) and Methanol. | [2][3]       |
| Purity (as per supplier) | >95% (HPLC)                                                                            | [4]          |
| Declared Content (BP)    | 80.9% of C31H48O6                                                                      |              |

# Mechanism of Action: Inhibition of Bacterial Protein Synthesis

**Diethanolamine fusidate**'s antibacterial activity stems from its active component, fusidic acid. It uniquely targets and inhibits bacterial protein synthesis by interfering with the function of Elongation Factor G (EF-G)[1]. This bacteriostatic action prevents the proliferation of susceptible bacteria.

### **Signaling Pathway Diagram**

The following diagram illustrates the mechanism by which fusidic acid disrupts the translocation step in bacterial protein synthesis.





Click to download full resolution via product page

Caption: Mechanism of fusidic acid-mediated inhibition of protein synthesis.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study and application of **diethanolamine fusidate**.

## **Determination of Minimum Inhibitory Concentration** (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Reagents:
  - Prepare a stock solution of diethanolamine fusidate in a suitable solvent (e.g., DMSO).
  - Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in CAMHB.
- Procedure:



- Dispense 50 μL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
- Add 100 μL of the starting concentration of diethanolamine fusidate to well 1.
- Perform two-fold serial dilutions by transferring 50 μL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 μL from well 10.
- Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
- $\circ\,$  Inoculate each well (except the sterility control) with 50  $\mu L$  of the prepared bacterial suspension.
- Incubation and Reading:
  - Incubate the plate at 35-37°C for 16-20 hours.
  - The MIC is the lowest concentration of diethanolamine fusidate that completely inhibits visible bacterial growth.

#### Plate Preparation:

- Prepare molten Mueller-Hinton agar and cool to 45-50°C.
- Prepare serial two-fold dilutions of diethanolamine fusidate and add them to the molten agar to achieve the desired final concentrations.
- Pour the agar into sterile Petri dishes and allow them to solidify. Include a control plate with no antibiotic.

#### Inoculation:

- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 10<sup>4</sup> CFU per spot.
- Using an inoculum replicating device, spot-inoculate the prepared agar plates.
- Incubation and Reading:



- Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.
- The MIC is the lowest concentration of diethanolamine fusidate that completely inhibits visible growth.

## **High-Performance Liquid Chromatography (HPLC) for Quantification**

This method is for the determination of fusidic acid in pharmaceutical dosage forms and can be adapted for **diethanolamine fusidate**.

- Chromatographic Conditions:
  - Column: C18 column (e.g., 150 x 4.6 mm, 5 μm).
  - Mobile Phase: A mixture of acetonitrile and water (e.g., 72:28, v/v), with the pH adjusted to
     3.5 with acetic acid.
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 210 nm.
  - Injection Volume: 20 μL.
- Sample Preparation:
  - Prepare a stock standard solution of diethanolamine fusidate at a known concentration (e.g., 100 μg/mL) in the mobile phase.
  - Prepare working solutions by diluting the stock solution to the desired concentrations.
  - For formulated products (e.g., creams), an equivalent amount to a known concentration is weighed, dissolved in a suitable solvent like acetonitrile with the aid of sonication, and then diluted to the working concentration with the mobile phase.
  - Filter all solutions through a 0.45 μm membrane filter before injection.



#### Analysis:

- Inject the standard and sample solutions into the HPLC system.
- Quantify the amount of fusidic acid in the sample by comparing the peak area with that of the standard.

## In Vivo Efficacy Study in a Rat Excision Wound Infection Model

This protocol provides a framework for assessing the topical antibacterial efficacy of a **diethanolamine fusidate** formulation.

#### Animal Model:

- Use male albino rats (weighing 200-250 g).
- House the animals under controlled conditions of temperature, humidity, and light cycle.
- The study protocol should be approved by an Institutional Animal Ethics Committee.

#### Procedure:

- o Anesthetize the rats and create a full-thickness excision wound on the dorsal side.
- Infect the wound with a known concentration of a susceptible bacterial strain (e.g.,
   Staphylococcus aureus).
- After a set period (e.g., 24 hours) to allow for infection establishment, divide the animals into treatment groups (e.g., saline control, placebo cream, reference cream, and diethanolamine fusidate cream).
- Apply a specified amount (e.g., 0.5 g) of the respective treatment topically to the wound site daily.

#### Evaluation:

Monitor the wound healing process by measuring the wound area at regular intervals.



- Assess the bacterial load in the wound tissue at different time points by homogenizing tissue samples and performing viable cell counts.
- Histopathological examination of wound tissue can also be performed at the end of the study to evaluate tissue regeneration and inflammation.

## **Logical Workflow for Susceptibility Testing**

The following diagram outlines the general workflow for determining the in vitro susceptibility of a bacterial isolate to **diethanolamine fusidate**.





Click to download full resolution via product page

Caption: Workflow for in vitro susceptibility testing of diethanolamine fusidate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Diethanolamine Fusidate | TargetMol [targetmol.com]
- 2. Diethanolamine Fusidate CAS#: 16391-75-6 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Diethanolamine Fusidate | LGC Standards [lgcstandards.com]
- 5. Diethanolamine Fusidate | 16391-75-6 [chemicalbook.com]
- To cite this document: BenchChem. [Diethanolamine fusidate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123904#diethanolamine-fusidate-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com